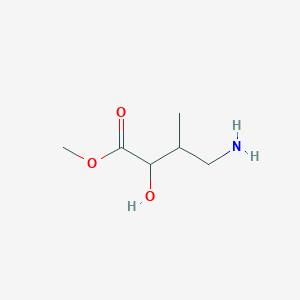

Methyl 4-amino-2-hydroxy-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-amino-2-hydroxy-3-methylbutanoate: is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid and contains functional groups such as an amino group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-hydroxy-3-methylbutanoate typically involves the esterification of 4-amino-2-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-amino-2-oxo-3-methylbutanoate.

Reduction: Formation of 4-amino-2-hydroxy-3-methylbutanol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-amino-2-hydroxy-3-methylbutanoate is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a substrate in enzymatic studies to investigate the activity of specific enzymes involved in amino acid metabolism.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular components.

Comparison with Similar Compounds

- Methyl 2-hydroxy-3-methylbutanoate

- Methyl 3-hydroxy-2-methylbutanoate

- Ethyl 2-hydroxy-3-methylbutanoate

Comparison: Methyl 4-amino-2-hydroxy-3-methylbutanoate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain one of these functional groups. Additionally, the presence of the amino group enhances its potential for biological activity, making it a valuable compound in medicinal chemistry and biochemical research.

Biological Activity

Methyl 4-amino-2-hydroxy-3-methylbutanoate, also known as a derivative of branched-chain amino acids, has garnered attention for its potential biological activities. This compound is structurally related to important metabolic intermediates and has been investigated for various physiological effects, particularly in muscle metabolism and as a precursor in therapeutic applications.

This compound features both amino and hydroxyl functional groups, which are critical for its biological interactions. The presence of these groups allows the compound to form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active acid form that may interact with enzymes and receptors in biological systems.

The mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Receptor Modulation : It may interact with specific receptors, including those involved in muscle protein synthesis and degradation pathways.

- Hydrogen Bonding : The amino and hydroxyl groups facilitate interactions with proteins, potentially altering their activity.

1. Muscle Metabolism

Research indicates that this compound may play a role in enhancing muscle protein synthesis. A study on related compounds suggests that they can decrease muscle protein breakdown through modulation of the ubiquitin-proteasome pathway and autophagy-lysosome systems . This effect is particularly significant during periods of stress or following exercise.

2. Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. For instance, derivatives have shown promise in inhibiting the release of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Therapeutic Applications

The compound's potential as a therapeutic agent is under investigation, particularly as a precursor in synthesizing pharmaceuticals targeting metabolic disorders. Its structural similarity to other bioactive compounds suggests it could be developed into drugs that modulate metabolic pathways effectively.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Muscle Protein Synthesis : A clinical trial demonstrated that supplementation with branched-chain amino acids (BCAAs) similar to this compound increased muscle mass and strength in resistance-trained individuals .

- Anti-inflammatory Research : In vitro studies indicated that methyl derivatives can inhibit the production of inflammatory mediators in human cell lines, suggesting their potential use in anti-inflammatory therapies .

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Acts as substrate/inhibitor in metabolic pathways |

| Receptor Modulation | Interacts with receptors involved in protein metabolism |

| Hydrogen Bonding | Facilitates binding to proteins |

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

methyl 4-amino-2-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C6H13NO3/c1-4(3-7)5(8)6(9)10-2/h4-5,8H,3,7H2,1-2H3 |

InChI Key |

XACQXAYSNYXQEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.